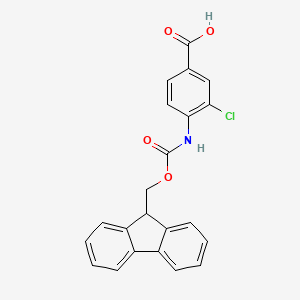
1-Hydroxy-3-methylsulfinylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-methylsulfinylpropane is an organic compound with the molecular formula C4H10O2S. It contains a hydroxyl group, a sulfoxide group, and a methyl group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-methylsulfinylpropane can be synthesized through several methods. One common approach involves the oxidation of 3-methylthiopropanol using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C to prevent over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-methylsulfinylpropane undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-methylthiopropanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 1-Hydroxy-3-methylsulfonylpropane.
Reduction: 3-Methylthiopropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxy-3-methylsulfinylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-methylsulfinylpropane involves its interaction with various molecular targets. The hydroxyl and sulfoxide groups play a crucial role in its reactivity and binding affinity to different substrates. The compound can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, which contribute to its diverse range of activities .
Comparison with Similar Compounds
3-Methylthiopropanol: Similar structure but lacks the sulfoxide group.
1-Hydroxy-3-methylsulfonylpropane: An oxidized form with a sulfone group instead of a sulfoxide.
3-Methylsulfinylpropionic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness: 1-Hydroxy-3-methylsulfinylpropane is unique due to the presence of both a hydroxyl and a sulfoxide group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H10O2S |
|---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
3-methylsulfinylpropan-1-ol |
InChI |
InChI=1S/C4H10O2S/c1-7(6)4-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
NACREJHEZOEJKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)


![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)

![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)
![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)


![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
